ALLM (Calpain Inhibitor) ALLM (Calpain Inhibitor) Calpain Inhibitor II, ALLM is a very potent inhibitor of cathepsin L (Ki = 0.6 nM) and the strongest inhibitor of cathepsin B (Ki = 100 nM) amongst the peptide aldehydes. It also inhibits processing of malaria aspartic hemoglobinases plasmepsins I and II in vitro.
Brand Name: Vulcanchem
CAS No.: 136632-32-1
VCID: VC0005785
InChI: InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15?,16-,17?/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Molecular Formula: C₁₉H₃₅N₃O₄S
Molecular Weight: 401.6 g/mol

ALLM (Calpain Inhibitor)

CAS No.: 136632-32-1

VCID: VC0005785

Molecular Formula: C₁₉H₃₅N₃O₄S

Molecular Weight: 401.6 g/mol

* For research use only. Not for human or veterinary use.

ALLM (Calpain Inhibitor) - 136632-32-1

Description

ALLM, also known as N-Acetyl-L-leucyl-L-leucyl-L-methioninal, is a potent, cell-permeable inhibitor of calpain, a family of calcium-dependent proteases involved in various cellular processes, including cell signaling, apoptosis, and cytoskeletal remodeling. ALLM is particularly effective against calpain I and II, with inhibition constants (Ki) of 120 nM and 230 nM, respectively . Additionally, it is a strong inhibitor of cathepsin B and L, with Ki values of 100 nM and 0.6 nM, respectively .

Biological Activity of ALLM

ALLM's biological activity is primarily centered around its inhibition of calpains and cathepsins. By inhibiting these proteases, ALLM can prevent activation-induced programmed cell death and restore defective immune responses in HIV-positive donors . Additionally, it blocks nitric oxide production by interfering with the transcription of the inducible nitric oxide synthase gene, acting as a weak inhibitor of the proteasome .

Inhibition Constants Table

EnzymeInhibition Constant (Ki)
Calpain I120 nM
Calpain II230 nM
Cathepsin B100 nM
Cathepsin L0.6 nM

Research Findings and Applications

Research on calpain inhibitors like ALLM highlights their potential therapeutic applications. Calpain activity is implicated in neurodegenerative diseases, such as Parkinson's disease and dementia with Lewy bodies (DLB), where calpain-mediated α-synuclein cleavage contributes to pathology . While ALLM itself has not been specifically studied in these contexts, its mechanism of action suggests potential benefits in conditions involving excessive calpain activity.

Potential Therapeutic Applications

  • Neuroprotection: Inhibiting calpain could reduce neurodegeneration by preventing α-synuclein cleavage and aggregation.

  • Immune Response Modulation: ALLM's ability to restore immune function in HIV-positive donors suggests potential applications in immunotherapy.

  • Anti-inflammatory Effects: By blocking nitric oxide production, ALLM may help mitigate inflammatory responses.

CAS No. 136632-32-1
Product Name ALLM (Calpain Inhibitor)
Molecular Formula C₁₉H₃₅N₃O₄S
Molecular Weight 401.6 g/mol
IUPAC Name (2S)-2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide
Standard InChI InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15?,16-,17?/m0/s1
Standard InChIKey RJWLAIMXRBDUMH-UHFFFAOYSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Appearance white powder
Sequence LLM
Synonyms Calpain Inhibitor II; N-Acetyl-L-leucyl-L-leucyl-L-methioninal; 2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide
Reference 1. J Biol Chem. 1997 Jun 6;272(23):14961-8. Biosynthesis and maturation of the malaria aspartic hemoglobinases plasmepsins I and II. Francis SE(1), Banerjee R, Goldberg DE. Author information: (1)Howard Hughes Medical Institute, Department of Molecular Microbiology, Washington University School of Medicine, St. Louis, Missouri 63110, USA. During the intraerythrocytic stage of infection, the malaria parasite Plasmodium falciparum digests most of the host cell hemoglobin. Hemoglobin degradation occurs in the acidic digestive vacuole and is essential for the survival of the parasite. Two aspartic proteases, plasmepsins I and II, have been isolated from the vacuole and shown to make the initial cleavages in the hemoglobin molecule. We have studied the biosynthesis of these two enzymes. Plasmepsin I is synthesized and processed to the mature form soon after the parasite invades the red blood cell, while plasmepsin II synthesis is delayed until later in development. Otherwise, biosynthesis of the plasmepsins is identical. The proplasmepsins are type II integral membrane proteins that are transported through the secretory pathway before cleavage to the soluble form. They are not glycosylated in vivo, despite the presence of several potential glycosylation sites. Proplasmepsin maturation appears to require acidic conditions and is reversibly inhibited by the tripeptide aldehydes N-acetyl-L-leucyl-L-leucyl-norleucinal and N-acetyl-L-leucyl-L-leucyl-methional. These compounds are known to inhibit cysteine proteases and the chymotryptic activity of proteasomes but not aspartic proteases. However, proplasmepsin processing is not blocked by other cysteine protease inhibitors, nor by the proteasome inhibitor lactacystin. Processing is also not blocked by aspartic protease inhibitors. This inhibitor profile suggests that unlike most other aspartic proteases, proplasmepsin maturation may not be autocatalytic in vivo, but instead could require the action of an unusual processing enzyme. Compounds that block processing are expected to be potent antimalarials.
PubChem Compound 16218939
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator